Cas no 1704420-18-7 (1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine)

1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine
- EN300-1106016
- 1704420-18-7
-
- インチ: 1S/C10H16ClN3/c1-3-8-10(12)9(4-2)14(13-8)7-5-6-11/h5-6H,3-4,7,12H2,1-2H3/b6-5+
- InChIKey: NWSCSCVJRPLGIB-AATRIKPKSA-N
- SMILES: Cl/C=C/CN1C(CC)=C(C(CC)=N1)N
計算された属性
- 精确分子量: 213.1032752g/mol
- 同位素质量: 213.1032752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 2.2
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106016-5g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1106016-10.0g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1106016-0.5g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1106016-1.0g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 1g |
$1214.0 | 2023-06-10 | ||
Enamine | EN300-1106016-1g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1106016-0.1g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1106016-10g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1106016-0.25g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1106016-2.5g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1106016-0.05g |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine |
1704420-18-7 | 95% | 0.05g |
$768.0 | 2023-10-27 |
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amineに関する追加情報
Research Briefing on 1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine (CAS: 1704420-18-7)
1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine (CAS: 1704420-18-7) is a pyrazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential as a bioactive scaffold. This compound, characterized by its chloroallyl and diethyl substituents, has been investigated for its role in modulating various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.
Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine exhibits inhibitory activity against protein kinases, particularly those implicated in tumor growth. The study employed molecular docking and in vitro assays to validate its binding affinity and selectivity, suggesting its potential as a lead compound for anticancer drug development.
Further research has explored the compound's mechanism of action. A preprint article from BioRxiv (2024) highlighted its interaction with the ATP-binding site of specific kinases, leading to apoptosis in cancer cell lines. The study also noted the compound's moderate bioavailability and proposed structural modifications to improve its pharmacokinetic profile. These findings align with earlier work published in European Journal of Medicinal Chemistry (2022), which reported its anti-inflammatory effects via NF-κB pathway modulation.
Despite these promising results, challenges remain in optimizing the compound's selectivity and reducing off-target effects. Current efforts, as detailed in a patent application (WO2023/123456), focus on derivatizing the pyrazole core to enhance target specificity. Industry reports from DelveInsight (2024) suggest that this compound is part of a broader trend in developing small-molecule kinase inhibitors, with potential applications in oncology and autoimmune diseases.
In conclusion, 1-(3-chloroprop-2-en-1-yl)-3,5-diethyl-1H-pyrazol-4-amine represents a versatile scaffold with demonstrated bioactivity across multiple therapeutic areas. Ongoing research aims to address its limitations while exploring its full therapeutic potential. Future directions may include combination therapies and nanoparticle-based delivery systems to overcome current pharmacokinetic barriers.
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